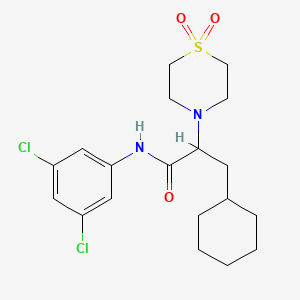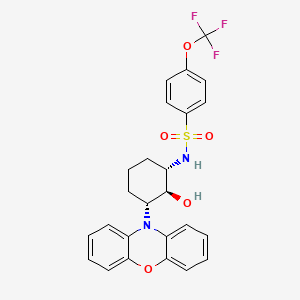
1-(4-chlorobenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a useful research compound. Its molecular formula is C20H22ClN3O3S and its molecular weight is 419.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Abiotic Degradation and Stability Studies
Research on sulfonylurea herbicides, closely related to the compound , indicates significant insights into their stability under various abiotic factors such as pH, temperature, and exposure to light. Studies have shown that these compounds can undergo degradation pathways leading to the formation of various byproducts depending on environmental conditions. For instance, under alkaline conditions, sulfonylurea compounds can degrade into specific amine and pyrimidine derivatives, while acidic conditions may lead to the formation of sulfonamides and aminopyrimidines. This information is crucial for understanding the environmental persistence and degradation mechanisms of these compounds, which can inform their safe use and disposal (Saha & Kulshrestha, 2002).
Pharmacological Applications
Another research area of interest is the pharmacological applications of sulfonylurea derivatives. For example, studies have synthesized and screened various sulfonylurea derivatives for anticonvulsant activity, utilizing models like maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsions. These investigations provide a foundation for developing new therapeutic agents, highlighting the sulfonylurea scaffold's potential in drug discovery for neurological conditions (Thakur et al., 2017).
Herbicide Degradation and Microbial Transformation
Agricultural research on sulfonylurea herbicides like chlorimuron-ethyl reveals their degradation by soil microorganisms, such as Aspergillus niger, which can metabolize these compounds to harness energy. This microbial transformation results in the cleavage of the sulfonylurea bridge, producing metabolites that have less environmental impact. Understanding these microbial pathways is essential for developing strategies to mitigate the phytotoxicity of sulfonylurea residues in agricultural soils (Sharma, Banerjee, & Choudhury, 2012).
Innovations in Cancer Detection
On the biomedical front, research into novel sulfonylurea-based dyes for optical imaging has opened new avenues for cancer detection. Such dyes, characterized by their water solubility and enhanced quantum yield, have shown potential in developing molecular-based beacons for targeting and visualizing cancerous cells. This innovative approach underscores the sulfonylurea compounds' versatility in creating diagnostic tools for early and accurate cancer detection (Pham, Medarova, & Moore, 2005).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-14-19(17-5-3-4-6-18(17)24(14)2)28(26,27)12-11-22-20(25)23-13-15-7-9-16(21)10-8-15/h3-10H,11-13H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMDQPZEDRFHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine](/img/structure/B2926984.png)


![4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2926987.png)
![N-((2-methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2926988.png)
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2926993.png)
![4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole](/img/structure/B2926995.png)
![8-{4-[(2-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2926997.png)


![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2927001.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2927002.png)


